N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
Description
N-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 2 and a cinnamamide-linked ethyl chain at position 4. This structure combines electron-donating (methoxy) and π-conjugated (cinnamamide) moieties, which may influence its physicochemical and biological properties. For example, compounds like N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide share a similar thiazolo-triazole backbone but differ in substituents and side chains .
Properties
IUPAC Name |
(E)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-28-19-10-8-17(9-11-19)21-24-22-26(25-21)18(15-29-22)13-14-23-20(27)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWROWMFVJFIM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as 3-mercapto-1,2,4-triazole and a suitable halogenated aromatic compound, under basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl group is introduced to the thiazolo[3,2-b][1,2,4]triazole core.
Attachment of the Cinnamamide Moiety: The final step involves the coupling of the intermediate with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit tumor cell growth.
Materials Science: Its unique structural features allow it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide involves its interaction with DNA. The compound binds to the minor groove of the DNA duplex, forming a stable complex through static quenching . This binding can interfere with DNA replication and transcription, leading to the inhibition of tumor cell growth. Additionally, the compound may interact with specific proteins involved in cellular signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the thiazolo-triazole core significantly impact molecular properties. For instance:
- Electron-withdrawing groups (e.g., halogens) : Derivatives like 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) exhibit higher melting points (143–145°C) compared to methoxy-substituted analogs, likely due to increased polarity and intermolecular interactions .
- Electron-donating groups (e.g., methoxy) : Compounds such as 6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) show distinct NMR signals (e.g., δ = 3.82 ppm for OCH3) and reduced melting points (158–160°C), suggesting weaker crystal packing .
- Cinnamamide vs.
Spectral Data and Structural Validation
Key spectral comparisons:
- 1H NMR: Methoxy groups in analogs (e.g., 10b) produce characteristic singlets at δ = 3.82 ppm, while NH protons in ethanediamide derivatives appear as singlets at δ = 13.80–14.30 ppm.
- 13C NMR : The carbonyl carbon in thiazolo-triazole derivatives (e.g., C-8 in 10b) resonates at δ = 165.81 ppm, consistent with conjugated systems .
Data Table: Key Analog Compounds
Critical Analysis of Structural Interpretations
Discrepancies in spectral assignments highlight analytical challenges:
- NH protons in amide groups (δ = 13.80–14.30 ppm) may be conflated with NH signals from the triazole ring, necessitating advanced techniques (e.g., 2D NMR) for unambiguous identification .
- The absence of X-ray crystallography data in most studies limits definitive structural validation, relying instead on indirect spectral comparisons .
Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antiviral effects, and interactions with various biological targets.
Structural Overview
The compound features a thiazolo[3,2-b][1,2,4]triazole ring fused with a cinnamamide moiety. The presence of a methoxyphenyl group enhances its chemical properties and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 408.48 g/mol.
Anticancer Properties
Numerous studies have indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- EC50 Values : Some derivatives related to this compound have reported EC50 values in the nanomolar range against resistant cancer cell lines, indicating strong efficacy.
Antiviral Activity
Research has also highlighted potential antiviral properties of thiazolo[3,2-b][1,2,4]triazoles. These compounds may inhibit viral replication through various mechanisms:
- Mechanism of Action : Studies suggest that these compounds can interfere with viral enzymes or inhibit viral entry into host cells.
- Specific Viruses : Preliminary data indicate effectiveness against certain strains of viruses; however, further research is needed to confirm these findings and elucidate the specific pathways involved.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for determining its therapeutic potential:
- Molecular Docking : Molecular docking studies have been conducted to predict binding affinities to various enzymes and receptors. These studies provide insights into how the compound might exert its biological effects at the molecular level.
- Binding Assays : Experimental binding assays further validate these docking predictions and help identify potential side effects or off-target interactions.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Thiazole-triazole structure with methoxyphenyl group | Anticancer activity; antiviral properties | High potency against resistant cancer cell lines |
| 5-Ene-thiazolo[3,2-b][1,2,4]triazole | Different substituent at position 5 | Anticancer activity | Exhibits potent activity against specific cancer cell lines |
| 6-(3-nitrophenyl)-thiazolo[3,2-b][1,2,4]triazole | Nitro group as substituent | α-amylase inhibition | Notable enzyme inhibition profile |
Case Studies
Several case studies have documented the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:
- Breast Cancer Study : A study involving a derivative similar to this compound showed significant tumor reduction in mouse models when administered alongside conventional chemotherapy agents.
- Viral Infections : Another case study indicated that a related compound effectively reduced viral loads in infected cell cultures by disrupting viral replication processes.
Q & A
What are the critical parameters for optimizing the synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide?
Level: Basic
Methodological Answer:
Synthesis optimization requires precise control of:
- Temperature : Reactions involving thiazolo-triazole core formation often proceed at 60–80°C to balance reactivity and side-product minimization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in triazole-thiazole coupling steps .
- Catalysts : Copper(I) iodide or Pd-based catalysts improve cyclization efficiency for fused heterocycles .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .
Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of thiazolo-triazole fusion and cinnamamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 504.1542) .
- HPLC-PDA : Quantifies purity (>98%) and detects trace byproducts using C18 columns with acetonitrile/water mobile phases .
How can researchers design an initial biological activity screening protocol for this compound?
Level: Basic
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors linked to the compound’s structural analogs (e.g., kinases, oxidoreductases) .
- In Vitro Assays :
- Antioxidant Activity : DPPH radical scavenging assay (IC determination) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Dose-Response Curves : Use 3–5 logarithmic concentrations to establish potency thresholds .
What mechanistic hypotheses explain the compound’s interaction with bacterial enzymes?
Level: Advanced
Methodological Answer:
- Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (DHFR) using AutoDock Vina. Focus on hydrogen bonding with Thr113 and hydrophobic interactions with Phe31 .
- Enzyme Inhibition Assays : Measure NADPH oxidation rates to quantify DHFR inhibition (IC < 10 µM suggests competitive binding) .
- Resistance Studies : Compare activity against wild-type vs. mutant (e.g., dfrA1-overexpressing) strains to identify target specificity .
How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?
Level: Advanced
Methodological Answer:
- Functional Group Modulation :
- Bioisosteric Replacement : Substitute thiazolo-triazole with imidazo[1,2-b]triazole to assess scaffold flexibility .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP and polar surface area with membrane permeability .
How can contradictory data on antimicrobial activity across studies be resolved?
Level: Advanced
Methodological Answer:
- Standardized Assay Conditions : Harmonize inoculum size (5 × 10 CFU/mL) and growth media (Mueller-Hinton broth) to minimize variability .
- Check Redox Interference : Pre-treat compound with antioxidants (e.g., ascorbic acid) to distinguish direct antimicrobial vs. pro-oxidant effects .
- Metabolomic Profiling : LC-MS/MS analysis of bacterial lysates post-treatment identifies disrupted pathways (e.g., folate biosynthesis) .
What computational strategies predict the compound’s binding to oxidative stress-related targets?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories with Nrf2-Keap1 complex to assess binding stability (RMSD < 2.0 Å indicates favorable interaction) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the compound’s binding pocket to prioritize synthetic analogs .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at triazole N3) using Phase (Schrödinger) .
What strategies mitigate stability issues during long-term storage?
Level: Advanced
Methodological Answer:
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolytic cleavage of the cinnamamide ester. Stabilize with lyophilization .
- Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the thiazole ring .
- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and reduce aggregation .
How can orthogonal assays validate the compound’s anticancer activity?
Level: Advanced
Methodological Answer:
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays confirm programmed cell death .
- Clonogenic Survival : Dose-dependent reduction in colony formation (IC < 5 µM in MCF-7 cells) .
- Transcriptomic Analysis : RNA-seq identifies downregulation of BCL2 and MCL1 anti-apoptotic genes .
What challenges arise during scale-up synthesis, and how are they addressed?
Level: Advanced
Methodological Answer:
- Batch Reactor Limitations : Exothermic cyclization steps require jacketed reactors with controlled cooling (0–5°C) to prevent runaway reactions .
- Byproduct Accumulation : In-line FTIR monitors intermediate conversions; telescoping steps reduce isolation of unstable intermediates .
- Cost-Efficiency : Replace Pd catalysts with cheaper Ni-based alternatives for Suzuki-Miyaura couplings without yield compromise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
